Enantiomeric Purity by (S)-Proline Resolution
Resolution of racemic 2,3-diphenylsuccinic acid using (S)-proline in methanol yields the (S,S)-isomer with 93% enantiomeric excess (ee) [1]. In the same study, the structurally related C2-symmetric diacid 9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylic acid was resolved to its (S,S)-isomer in 96±2% ee and (R,R)-isomer in 97±2% ee, establishing a benchmark for this resolution methodology [1].
| Evidence Dimension | Enantiomeric excess (ee) after resolution with (S)-proline in methanol |
|---|---|
| Target Compound Data | 93% ee |
| Comparator Or Baseline | 9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylic acid: (S,S)-isomer 96±2% ee; (R,R)-isomer 97±2% ee |
| Quantified Difference | Target compound resolution efficiency is slightly lower (by 3-4% ee) than the ethanoanthracene analog |
| Conditions | Resolution via diastereomeric complex formation with (S)-proline in methanol; ee calculated based on optical rotation values |
Why This Matters
The 93% ee value establishes a verifiable purity benchmark for procurement; users requiring higher enantiopurity may need subsequent enrichment, whereas the ethanoanthracene analog offers marginally higher initial resolution efficiency.
- [1] Periasamy, M.; et al. Resolution of C2-symmetric 9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylic acid and 2,3-diphenylsuccinic acid using (S)-proline. Tetrahedron: Asymmetry 1998, 9, 2651-2656. View Source
